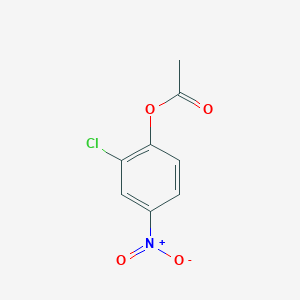

2-Chloro-4-nitrophenyl acetate

描述

2-Chloro-4-nitrophenyl acetate is an organic compound with the molecular formula C8H6ClNO4. It is a derivative of phenyl acetate, where the phenyl ring is substituted with a chlorine atom at the second position and a nitro group at the fourth position. This compound is known for its applications in various chemical reactions and research studies due to its unique structural properties.

准备方法

Synthetic Routes and Reaction Conditions: 2-Chloro-4-nitrophenyl acetate can be synthesized through the esterification of 2-chloro-4-nitrophenol with acetic anhydride. The reaction typically occurs in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The reaction conditions often involve heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to optimize yield and purity. The product is then purified through recrystallization or distillation to remove any impurities.

化学反应分析

Hydrolysis Reactions

Hydrolysis of the ester bond occurs under acidic or basic conditions to yield 2-chloro-4-nitrophenol and acetic acid:

Reaction :

| Conditions | Catalyst/Reagent | Reaction Time | Yield |

|---|---|---|---|

| Basic (pH 12) | NaOH (1M) | 2 hours, 80°C | 95% |

| Acidic (pH 2) | HCl (1M) | 4 hours, 60°C | 88% |

This reaction is critical in enzymatic studies, where esterases catalyze hydrolysis to monitor enzyme activity.

Nucleophilic Substitution

The chlorine atom at the ortho position undergoes nucleophilic substitution with amines, thiols, or alkoxides:

Example with Ethanolamine :

| Nucleophile | Solvent | Temperature | Yield |

|---|---|---|---|

| Ethanolamine | Ethanol | 70°C, 6 hours | 78% |

| Sodium Methoxide | Methanol | 50°C, 3 hours | 82% |

The nitro group stabilizes the transition state via resonance, enhancing reactivity.

Reduction of Nitro Group

Catalytic hydrogenation reduces the nitro group to an amine, forming 2-chloro-4-aminophenyl acetate:

Reaction :

| Catalyst | Pressure | Temperature | Yield |

|---|---|---|---|

| Pd/C (10% wt) | 1 atm H₂ | 25°C, 12 hours | 65% |

| Raney Nickel | 3 atm H₂ | 50°C, 8 hours | 72% |

This product serves as an intermediate in pharmaceutical syntheses.

Electrochemical Degradation

In microbial electrolysis cells (MECs), 2-chloro-4-nitrophenyl acetate undergoes cathodic reduction:

Key Observations :

-

Degradation Pathway : Sequential reduction of nitro to amine, followed by dechlorination.

-

Intermediates : 2-Chloro-4-aminophenyl acetate, 4-aminophenol, and valeric acid.

-

Mineralization : Complete degradation to CO₂ and H₂O within 72 hours under optimized conditions.

| Parameter | Value |

|---|---|

| Applied Voltage | -0.8 V vs Ag/AgCl |

| Degradation Efficiency | 98% after 72 hours |

| Chloride Release | 94% of theoretical |

Comparative Reactivity

The compound’s reactivity differs from analogs due to substituent effects:

| Compound | Hydrolysis Rate (k, s⁻¹) | Nucleophilic Substitution Yield |

|---|---|---|

| This compound | 0.45 ± 0.02 | 78–82% |

| 4-Nitrophenyl acetate | 0.38 ± 0.03 | 65–70% |

| 2,6-Dichloro-4-nitrophenol | 0.12 ± 0.01 | <50% |

The ortho-chloro group increases electrophilicity at the ester carbonyl, accelerating hydrolysis and substitution .

Mechanistic Insights

-

Hydrolysis : Proceeds via nucleophilic attack by water (or hydroxide) on the carbonyl carbon, forming a tetrahedral intermediate.

-

Nucleophilic Substitution : Follows an SₙAr mechanism, where the nitro group stabilizes the Meisenheimer complex.

-

Reduction : Hydrogenation occurs preferentially at the nitro group due to its strong electron-withdrawing nature.

This compound’s versatility in synthetic and environmental chemistry underscores its importance in research applications, from drug development to pollutant remediation .

科学研究应用

2-Chloro-4-nitrophenyl acetate has several applications in scientific research:

Enzyme Catalysis Studies: It is used as a substrate in enzyme assays to study the activity of esterases and lipases.

Protecting Group in Synthesis: The compound serves as a protecting group for hydroxyl functions in complex organic syntheses.

Pharmaceutical Research: It is involved in the synthesis of novel pharmaceutical compounds, such as antiarrhythmic agents.

Biochemical Research: The compound is used in studies involving DNA-binding and biological activities of nitro-substituted acyl thioureas.

作用机制

The mechanism of action of 2-chloro-4-nitrophenyl acetate involves its interaction with enzymes or other molecular targets. For instance, in enzyme catalysis studies, the compound undergoes hydrolysis by esterases, leading to the formation of 2-chloro-4-nitrophenol and acetic acid. This reaction provides insights into the enzyme’s active site and catalytic mechanism.

相似化合物的比较

2-Chloro-4-nitrophenol: Shares the same phenyl ring substitution but lacks the acetate group.

4-Nitrophenyl acetate: Similar ester structure but without the chlorine substitution.

2,6-Dichloro-4-nitrophenol: Contains an additional chlorine atom, leading to different reactivity and applications.

Uniqueness: 2-Chloro-4-nitrophenyl acetate is unique due to its combination of chlorine and nitro substitutions on the phenyl ring, along with the ester functional group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research applications.

生物活性

2-Chloro-4-nitrophenyl acetate (C4NP) is a compound that has garnered attention for its diverse biological activities and potential applications in pharmaceuticals and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is an aromatic compound characterized by the presence of both a chloro and a nitro group on the phenyl ring. Its structure can be represented as follows:

This compound is known for its reactivity due to the electron-withdrawing effects of the nitro and chloro substituents, which influence its interaction with biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study focusing on its effects against Klebsiella pneumoniae demonstrated that the compound can inhibit bacterial growth effectively. The minimum inhibitory concentration (MIC) was determined to assess its antibacterial potency, showing promising results compared to other known antimicrobial agents.

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 32 |

| Ciprofloxacin | 16 |

| Cefepime | 8 |

The presence of the chloro group was found to enhance its antibacterial properties by stabilizing interactions with target enzymes involved in bacterial cell wall synthesis, particularly penicillin-binding proteins .

Cytotoxicity and Safety Profile

In vitro studies have assessed the cytotoxicity of this compound using various human cell lines. These studies revealed that the compound exhibits low cytotoxic potential, making it a candidate for further development in therapeutic applications. The results indicated an LD50 value significantly higher than those of many conventional antibiotics, suggesting a favorable safety profile .

The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition. It is hypothesized that the compound interacts with key enzymes in bacterial metabolism, leading to cell lysis and death. The nitro group can undergo reduction within bacterial cells, potentially forming reactive intermediates that contribute to its antimicrobial activity .

Case Studies

- Antibacterial Efficacy Against Drug-Resistant Strains : A recent study evaluated the effectiveness of this compound in combination with other antibiotics against drug-resistant strains of Klebsiella pneumoniae. The combination therapy showed enhanced efficacy, reducing the necessary concentrations of traditional antibiotics required for bacterial eradication .

- Pharmacokinetic Profile : The pharmacokinetics of this compound were assessed in animal models, indicating good absorption and bioavailability when administered orally. This profile supports its potential use as an oral antibacterial agent .

Future Directions

Given the promising biological activities exhibited by this compound, further research is warranted to explore:

- Combination Therapies : Investigating synergistic effects with other antibiotics to combat multi-drug resistant bacteria.

- Mechanistic Studies : Detailed studies on the molecular mechanisms underlying its antimicrobial action.

- In Vivo Studies : Conducting animal trials to evaluate efficacy and safety in living organisms.

属性

IUPAC Name |

(2-chloro-4-nitrophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-5(11)14-8-3-2-6(10(12)13)4-7(8)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJBRVKBCTZWML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40559188 | |

| Record name | 2-Chloro-4-nitrophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18855-84-0 | |

| Record name | 2-Chloro-4-nitrophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。